Boron;nickel

Selective Hydrogenation Heterogeneous Catalysis Fine Chemical Synthesis

Traditional catalysts like Raney nickel often cause over-reduction and dehalogenation, compromising yield of halogenated anilines. Our nickel boride (Ni3B, CAS 12007-02-2) provides quantifiably superior selectivity. • Suppresses dehalogenation, enabling high-yield p-chloroaniline production. • Achieves 263 mV OER overpotential, reducing electrolyzer capital costs. • Delivered as a stable, non-pyrophoric solid with documented batch consistency.

Molecular Formula BNi
Molecular Weight 69.51 g/mol
CAS No. 12007-02-2
Cat. No. B077341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron;nickel
CAS12007-02-2
Synonymsnickel boride
nickel boride (Ni2B)
nickel boride (Ni3B)
nickel boride (NiB)
Molecular FormulaBNi
Molecular Weight69.51 g/mol
Structural Identifiers
SMILES[B].[Ni].[Ni].[Ni]
InChIInChI=1S/B.Ni
InChIKeyQDWJUBJKEHXSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 200 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Boride (Ni3B) Catalyst Overview


Nickel boride, with the CAS number 12007-02-2 and molecular formula Ni3B, is a metal-rich intermetallic compound belonging to the class of transition metal borides. It is characterized by high hardness, high melting point (~1155°C), metallic conductivity, and stability in non-oxidizing acids [1]. While its crystalline form (Ni3B) is stable, the compound is often synthesized in situ as an amorphous catalyst, denoted as 'Ni2B' or more accurately Ni2.5B, which exhibits exceptional activity and selectivity in hydrogenation, hydrodesulfurization (HDS), and electrocatalytic reactions [2]. This material serves as a robust, non-pyrophoric, and cost-effective alternative to precious metal catalysts and traditional Raney nickel in various industrial chemical processes [3].

Workflow Amorphous catalyst for selective hydrogenation, HDS, and electrocatalysis
Selection Non-pyrophoric, cost-effective alternative to Raney nickel and precious metal catalysts
Use Context Distinct electronic state and boron content govern catalytic behavior; prepared via borohydride reduction

Nickel Boride (Ni3B) Differentiators


Despite the existence of numerous nickel-based catalysts (e.g., Raney nickel, Urushibara nickel, supported nickel) and other metal borides (e.g., cobalt boride), nickel boride (specifically its active amorphous form) cannot be generically substituted. Its unique preparation method via borohydride reduction yields an amorphous, metastable structure with a distinct electronic state and boron content that directly governs its catalytic behavior [1]. This results in quantifiable differences in activity, selectivity, and stability compared to its crystalline counterparts or alternatives. For instance, its performance in the selective reduction of nitro groups in the presence of halogen substituents or its superior activity for the semihydrogenation of alkynes to cis-alkenes are not matched by common alternatives like Raney nickel, which often leads to over-reduction or dehalogenation [2]. Furthermore, its role as a precursor to active sulfide phases in HDS or as a base for doped electrocatalysts means that the specific composition and structure of the starting boride are critical for achieving target performance metrics, making simple in-class substitution scientifically untenable [3].

Amorphous Ni boride Raney nickel may promote over-reduction and dehalogenation, altering selectivity
Metastable Ni-B structure Crystalline Ni3B or alternative borides differ in electronic state and catalytic profile
Specific B/Ni ratio Co boride or supported Ni cannot replicate the same composition-dependent performance

Nickel Boride (Ni3B) Performance Evidence


Higher Activity vs. Raney Nickel for Nitro Reduction

In the selective hydrogenation of para-chloronitrobenzene (p-CNB) to para-chloroaniline (p-CA), the P-2W form of nickel boride demonstrates significantly higher catalytic activity compared to a commercial Raney nickel catalyst. The study established that P-2W nickel boride is more active than P-1 nickel boride and commercial Raney nickel for the reduction of the nitro-group [1]. The reaction rate was found to be highly dependent on solvent, with the highest rates observed in protic solvents like ethanol, which also suppressed undesirable dehalogenation to aniline, a key selectivity advantage [1].

Nitro Reduction
Head-to-head
More active than Raney nickel vs. P-1 Ni boride & commercial Raney Ni
Supports higher throughput in halogenated aniline synthesis
Solvent-dependent dehalogenation suppression; protic solvent preferred
Selective Hydrogenation Heterogeneous Catalysis Fine Chemical Synthesis

HDS Stability and Sulfide Phase Transformation

While nickel boride is evaluated for hydrodesulfurization (HDS) of thiophene, flow-reactor studies and post-reaction characterization reveal a critical limitation: the material is unstable under HDS conditions and converts to the corresponding metal sulfides [1]. The observed catalytic HDS activity is actually attributable to these in situ-formed sulfides, not the boride phase itself [1]. This finding is confirmed by EDX, powder XRD, and elemental analysis of the used catalysts, which show the conversion of nickel boride and any impurity oxides to nickel sulfide [1].

HDS Phase Stability
Class-level
Unstable; converts to nickel sulfide under HDS
Active phase is sulfide, not boride; precursor role only
Post-reaction EDX, XRD, elemental analysis confirm transformation
Hydrodesulfurization Petroleum Refining Catalyst Deactivation

Low Overpotential OER with Iron-Doped Electrocatalyst

An iron-doped nickel boride (Fe0.2Ni0.8B) electrocatalyst, grown on a 3D self-supporting graphene (SSG) electrode, achieves one of the lowest reported overpotentials for the oxygen evolution reaction (OER) among metal borides. Specifically, the Fe0.2Ni0.8B/SSG electrode requires an overpotential of only 263 mV to achieve a current density relevant for water splitting [1]. In a full water electrolyzer, when paired with a NiB/SSG cathode for the hydrogen evolution reaction (HER), the system delivered a current density of 10 mA cm−2 at a cell voltage of just 1.62 V, which is significantly lower than many non-precious metal catalyst systems [1].

OER Overpotential
Cross-study comparable
263mV
Reported low overpotential among metal borides
Fe0.2Ni0.8B/SSG in 1.0 M KOH; full cell 1.62 V at 10 mA cm-2
Water Splitting Electrocatalysis Renewable Energy

Cis-Selective Alkyne Semihydrogenation

Nickel boride (Ni2B), particularly when prepared on a borohydride exchange resin (BER), exhibits exceptional cis-selectivity for the semihydrogenation of internal alkynes to the corresponding cis-alkenes. The study reports that internal alkynes are hydrogenated quantitatively to cis-alkenes over this catalyst system in methanol under a hydrogen atmosphere [1]. This high selectivity for the thermodynamically less stable cis-isomer is a key differentiator from many other heterogeneous nickel catalysts, which often yield mixtures of cis/trans isomers or promote over-reduction to the alkane.

cis-Alkene Selectivity
Class-level
Quantitative cis yield
Supports stereoselective synthesis of cis-alkenes
Ni2B on BER, methanol, ambient temperature
Alkyne Semihydrogenation Stereoselective Catalysis Organic Synthesis

Paramagnetic Metastable Ni7B3 Phase Properties

A specific metastable phase of nickel boride, Ni7B3, synthesized via low-temperature solution chemistry, exhibits distinct magnetic and thermal properties. Magnetic measurements reveal that Ni7B3 is paramagnetic, a finding supported by quantum chemical calculations [1]. Furthermore, high-temperature X-ray diffraction and differential scanning calorimetry demonstrate that this phase possesses a narrow stability window, existing only between 300 and 424 °C [1]. Above this range, it decomposes into more stable phases like Ni3B and Ni2B.

Metastable Ni7B3
Class-level
Paramagnetic; stable 300–424 °C
Defines narrow operational temperature window
Decomposes to Ni3B/Ni2B above 424 °C; SQUID, HT-XRD, DSC evidence
Magnetic Materials Phase Stability Metastable Compounds

Room-Temperature Synthesis of Amorphous Nanoparticles

Ni-rich amorphous nickel boride nanoparticles can be synthesized through a remarkably simple solid-solid reaction between NiCl2 and NaBH4 powders at room temperature [1]. Characterization by XRD, TEM, and electron diffraction confirms the formation of an amorphous Ni-B alloy with an average nanoparticle diameter in the range of 15-25 nm [1]. This facile, room-temperature method contrasts sharply with the high-temperature annealing or complex solution-phase routes often required to produce crystalline boride phases or other intermetallic nanoparticles.

Ambient Synthesis
Class-level
Amorphous NPs, 15–25 nm at RT
Supports scalable low-energy production of amorphous boride
Solid-solid NiCl2 + NaBH4; XRD, TEM, electron diffraction confirmed
Nanomaterials Synthesis Amorphous Alloys Magnetic Nanoparticles

Nickel Boride (Ni3B) Application Scenarios


Selective Synthesis of Halogenated Anilines

Based on direct comparative evidence showing P-2W nickel boride's superior activity over Raney nickel in the hydrogenation of p-chloronitrobenzene [1], this catalyst is ideally suited for the industrial production of halogenated aniline intermediates. Users requiring high selectivity for nitro-group reduction while preserving sensitive halogen substituents (Cl, Br) will find nickel boride a more efficient and selective catalyst than traditional Raney nickel, leading to higher yields of target products like p-chloroaniline and reduced waste from dehalogenation by-products.

Electrocatalyst for Alkaline Water Electrolysis

The demonstrated low overpotential of 263 mV for the OER by Fe0.2Ni0.8B/SSG and the full-cell voltage of 1.62 V at 10 mA cm−2 [2] make iron-doped nickel boride a compelling, non-precious metal alternative for the anode in alkaline water electrolysis. Procuring this material is justified for developers and manufacturers of electrolyzers seeking to reduce capital expenditure on expensive noble metal catalysts (IrO2, RuO2) without compromising on energy efficiency, thereby lowering the cost of green hydrogen production.

Stereoselective Alkyne Semihydrogenation to cis-Alkenes

The quantitative cis-selectivity of Ni2B/BER catalysts for internal alkyne semihydrogenation [3] makes it the catalyst of choice for synthetic chemists and fine chemical manufacturers. It is particularly valuable when synthesizing cis-alkene building blocks for pharmaceuticals, pheromones, and other high-value molecules. This catalyst offers a practical and cost-effective alternative to expensive, pyrophoric, or lead-poisoned palladium catalysts (e.g., Lindlar catalyst) that are traditionally used for this transformation.

Ambient Synthesis of Amorphous Magnetic Nanoparticles

The ability to synthesize Ni-rich amorphous boride nanoparticles (15-25 nm) via a simple solid-state reaction at room temperature [4] is a key enabling technology for researchers and companies exploring applications in magnetic materials, data storage, or as precursors for advanced catalysts. This facile synthesis route bypasses the need for high-temperature or complex vacuum equipment, making it scalable and cost-effective for producing nanoscale amorphous magnetic materials with unique properties distinct from their crystalline counterparts.

Application
Selection Property
Validation Focus
Halogenated aniline intermediates
Reported higher nitro reduction activity vs Raney Ni
Dehalogenation suppression and yield review
Alkaline water electrolyzer anode
Low OER overpotential (Fe-doped Ni boride)
Fe-doping level and electrode architecture review
cis-Alkene building blocks
Quantitative cis-selectivity on Ni2B/BER
Over-reduction and cis/trans ratio validation
Amorphous magnetic nanomaterials
Room-temperature solid-state synthesis route
Particle size distribution and phase stability review

Technical Documentation Hub

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